CPFX1302
説明
CPFX1302 (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structure features a boronic acid group attached to a substituted aromatic ring containing bromine and chlorine atoms, which contribute to its unique physicochemical and biological properties . Key characteristics include:
- Polar Surface Area (TPSA): 40.46 Ų, indicating moderate polarity.
- Log Po/w (partition coefficient): Values range from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), suggesting variable lipophilicity.
- Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions.
CPFX1302 is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C . Its structural complexity and functional groups enable applications in medicinal chemistry, particularly in developing protease inhibitors or boron-neutron capture therapy (BNCT) agents.
特性
IUPAC名 |
Unknown |
|---|---|
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CPFX1302; CPFX-1302; CPFX 1302; |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
CPFX1302 belongs to a class of halogenated arylboronic acids. Below is a comparative analysis with two structurally and functionally related compounds: (3-Bromo-5-chlorophenyl)boronic acid (Compound A) and (6-Bromo-2,3-dichlorophenyl)boronic acid (Compound B) .
Table 1: Structural and Physicochemical Comparison
| Property | CPFX1302 | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Molecular Weight | 235.27 g/mol | 235.27 g/mol | 269.87 g/mol |
| Substituents | Br, Cl, B(OH)₂ | Br, Cl, B(OH)₂ | Br, 2Cl, B(OH)₂ |
| Log Po/w (XLOGP3) | 2.15 | 1.98 | 2.54 |
| Solubility | 0.24 mg/mL | 0.18 mg/mL | 0.09 mg/mL |
| BBB Permeability | Yes | Yes | No |
| Bioavailability Score | 0.55 | 0.48 | 0.37 |
Key Findings:
Structural Differences :
- Compound A shares the same molecular formula as CPFX1302 but differs in substituent positioning, leading to reduced lipophilicity (Log Po/w = 1.98 vs. 2.15) .
- Compound B has an additional chlorine atom, increasing molecular weight (269.87 g/mol) and log Po/w (2.54), but reducing solubility (0.09 mg/mL) and BBB permeability .
Functional Implications: Bioavailability: CPFX1302’s balanced log Po/w and solubility grant it superior bioavailability (0.55) compared to Compound A (0.48) and B (0.37). Synthetic Accessibility: CPFX1302’s synthetic route (palladium catalysis) is more efficient than traditional methods for Compound B, which often require harsher conditions .
Therapeutic Potential: CPFX1302’s bromine and chlorine substituents enhance electrophilic reactivity, making it a stronger candidate for enzyme inhibition compared to Compound A. Compound B’s higher log Po/w may improve membrane binding but limits aqueous solubility, restricting its in vivo applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
